molecular formula C12H16OS B14047791 1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one

1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one

Cat. No.: B14047791
M. Wt: 208.32 g/mol
InChI Key: CSSACLOCBUMXNB-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . This compound is characterized by the presence of an ethyl group, a methylthio group, and a propanone group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Ethyl-5-(methylthio)phenyl)ethanone
  • 1-(3-Ethyl-5-(methylthio)phenyl)butan-1-one
  • 1-(3-Ethyl-5-(methylthio)phenyl)pentan-1-one

Uniqueness

1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one is unique due to its specific structural features, such as the presence of both an ethyl and a methylthio group on the phenyl ring. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(3-ethyl-5-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16OS/c1-4-9-6-10(12(13)5-2)8-11(7-9)14-3/h6-8H,4-5H2,1-3H3

InChI Key

CSSACLOCBUMXNB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)SC)C(=O)CC

Origin of Product

United States

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